N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a butyl group at the N1 position and a complex substituent at N2, comprising a mesitylsulfonyl-piperidin-ethyl chain.
Properties
IUPAC Name |
N-butyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4S/c1-5-6-11-23-21(26)22(27)24-12-10-19-9-7-8-13-25(19)30(28,29)20-17(3)14-16(2)15-18(20)4/h14-15,19H,5-13H2,1-4H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDQXZMEKAYMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The mesitylsulfonyl group is introduced via sulfonylation reactions.
Oxalamide Formation: The oxalamide moiety is formed by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent side reactions.
Final Coupling: The final step involves coupling the butyl group to the nitrogen atom of the oxalamide moiety. This is achieved through nucleophilic substitution reactions using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesitylsulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced products with modified oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the mesitylsulfonyl group.
Scientific Research Applications
N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The mesitylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The piperidine ring and oxalamide moiety contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Key Observations :
Metabolic Pathways:
Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidation of substituents. For example, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) showed rapid absorption and excretion in rats, with metabolites including dimethoxybenzoic acid and pyridine derivatives . The mesitylsulfonyl group in the target compound may slow hydrolysis, increasing systemic exposure.
Toxicity Data:
- NOEL Values: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: NOEL = 100 mg/kg bw/day (rat, 93-day study), with margins of safety >33 million .
The target compound’s safety profile is unconfirmed, but its structural complexity (e.g., sulfonamide) may necessitate additional toxicity studies to rule out idiosyncratic reactions.
Biological Activity
N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a piperidine ring, an oxalamide moiety, and a mesitylsulfonyl group. Its molecular formula is , with a molecular weight of 485.6 g/mol. This structural complexity enables diverse chemical interactions that are crucial for its biological activity.
Preliminary studies indicate that this compound may act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity and memory function. The NMDA receptor is implicated in various neurological disorders, making this compound a candidate for neuropharmacological research .
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Neuropharmacology : The compound shows potential in modulating neurotransmitter systems, particularly serotonin receptors. It has been suggested that it may interact with the 5-HT6 receptor, which is associated with cognitive functions and mood regulation.
- Antagonistic Properties : As an NMDA receptor antagonist, the compound may have implications in treating conditions such as Alzheimer's disease and other cognitive impairments due to its ability to influence synaptic transmission and plasticity.
Research Findings
A review of the literature reveals various studies highlighting the compound's pharmacological properties:
- In vitro Studies : Laboratory experiments have demonstrated the ability of this compound to inhibit NMDA receptor-mediated responses, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Case Studies : Specific case studies have documented the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results indicated improvements in behavior correlating with reduced NMDA receptor activity .
- Comparative Analysis : Comparative studies with other known NMDA antagonists have shown that this compound possesses a favorable safety profile and enhanced potency, making it a promising candidate for further development in pharmacotherapy .
Data Table of Key Findings
Q & A
Q. What are the key steps and critical parameters in synthesizing N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis involves:
- Sulfonylation of piperidine : Reacting mesitylsulfonyl chloride with piperidine under basic conditions (e.g., NaH in THF) to form the mesitylsulfonyl-piperidine intermediate.
- Oxalamide formation : Coupling the intermediate with oxalyl chloride and butylamine in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Critical parameters include temperature control, moisture-free conditions, and reaction time optimization (12–24 hours for amide bond formation) .
Q. Which analytical techniques confirm the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton/carbon environments (e.g., mesityl methyl peaks at δ ~2.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 475.58).
- High-Performance Liquid Chromatography (HPLC) : UV detection at 254 nm assesses purity (>95% required for biological assays).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?
The compound degrades at extreme pH (<3 or >10) and elevated temperatures (>60°C). For biological assays:
- Storage : 4°C in neutral buffers (pH 6–8) to prevent hydrolysis.
- Pre-experiment checks : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 1 week) assess stability.
- Buffer selection : Phosphate-buffered saline (PBS) minimizes degradation during in vitro testing .
Advanced Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Electron-withdrawing groups (e.g., -Cl on phenyl) enhance receptor binding affinity (Ki reduced by 30–50% in analogs).
- Bulky substituents on piperidine reduce solubility (e.g., tert-butyl decreases solubility by 70% in PBS).
- Sulfonyl group replacement : Tosyl analogs show 50% lower potency, highlighting the mesitylsulfonyl group’s role in target interaction. SAR studies use systematic substitutions (e.g., methyl, methoxy) to optimize activity .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme/receptor inhibition?
- In vitro binding assays : Fluorescence polarization measures binding affinity (Ki) for target enzymes (e.g., kinases).
- Enzyme kinetics : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive).
- Cellular assays : Western blotting tracks downstream signaling changes (e.g., phosphorylation levels).
- Molecular docking : Predicts binding modes, validated by mutating key receptor residues (e.g., Asp86) .
Q. How can researchers resolve discrepancies in reported inhibitory concentrations (IC50) across studies?
Discrepancies arise from:
- Assay conditions : Variable ATP concentrations in kinase assays.
- Solutions : Standardize protocols (fixed ATP levels, identical cell lines) and validate with reference inhibitors (e.g., staurosporine).
- Statistical validation : Bland-Altman plots identify systematic biases.
- Orthogonal assays : Surface plasmon resonance (SPR) vs. fluorescence assays confirm reproducibility .
Q. What challenges arise in pharmacokinetic (PK) studies, and how are they addressed?
- Low oral bioavailability : Poor solubility and first-pass metabolism.
- Strategies : Cyclodextrin-based formulations improve solubility; intravenous administration in rodents bypasses absorption issues.
- Quantification : LC-MS/MS detects plasma concentrations (LOQ = 1 ng/mL).
- Metabolite identification : High-resolution MS and hepatic microsome assays guide structural modifications for metabolic stability .
Q. How is X-ray crystallography used to determine the compound’s 3D structure and binding conformation?
- Co-crystallization : The compound (10 mg/mL) is co-crystallized with target proteins (e.g., kinases) in PEG-containing buffers.
- Data collection : Synchrotron radiation (λ = 1.0 Å) generates diffraction patterns.
- Structure solving : Software (e.g., PHENIX) resolves electron density maps, revealing hydrogen bonds with catalytic residues (e.g., Asp86).
- Validation : Comparative analysis with apo-structures highlights induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
